

Validating Synthesized Sodium Cresolate: A Spectroscopic Comparison

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Compound of Interest

Compound Name: Sodium cresolate

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For researchers and professionals in drug development and chemical synthesis, rigorous validation of synthesized materials is paramount. This guide provides a comparative framework for the spectroscopic validation of synthesized **sodium cresolate** against common alternatives, namely sodium phenoxide and potassium tert-butoxide. The following sections detail the experimental protocols for synthesis and spectroscopic analysis, present comparative data in tabular format, and illustrate the analytical workflow.

Experimental Protocols

Synthesis of Sodium Cresolate (o-, m-, and p-isomers)

Materials:

- o-cresol, m-cresol, or p-cresol
- Sodium hydroxide (NaOH)
- Anhydrous ethanol

Procedure: A solution of the respective cresol isomer (1 equivalent) in anhydrous ethanol is prepared in a round-bottom flask. To this solution, a stoichiometric equivalent of sodium hydroxide, also dissolved in anhydrous ethanol, is added dropwise with continuous stirring. The reaction mixture is stirred at room temperature for 2 hours. The resulting precipitate of **sodium cresolate** is collected by vacuum filtration, washed with cold anhydrous ethanol to remove any unreacted starting materials, and dried in a vacuum oven at 60°C to a constant weight. This

direct neutralization reaction is a common and effective method for the preparation of **sodium cresolates**.^{[1][2][3]}

Spectroscopic Analysis

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectra are acquired using a spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector. A small amount of the dried **sodium cresolate** sample is finely ground with potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a thin film of the sample can be prepared on a salt plate (e.g., NaCl or KBr). The spectrum is recorded in the range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} .

Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer. Samples are prepared by dissolving approximately 5-10 mg of the **sodium cresolate** in a suitable deuterated solvent, such as dimethyl sulfoxide- d_6 (DMSO- d_6) or deuterium oxide (D_2O). Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm). For ^{13}C NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio.

Mass Spectrometry (MS): Mass spectra are obtained using an electrospray ionization (ESI) mass spectrometer. The **sodium cresolate** sample is dissolved in a volatile solvent, such as methanol or acetonitrile, at a concentration of approximately 1 mg/mL. The solution is then introduced into the ESI source. Data is collected in both positive and negative ion modes to observe the molecular ion and any characteristic fragments. It is crucial to use volatile solvents and avoid non-volatile salts to prevent interference with the ionization process.

Spectroscopic Data Comparison

The following tables summarize the expected spectroscopic data for **sodium cresolate** isomers and the common alternatives. Note that specific peak positions may vary slightly depending on the experimental conditions.

Table 1: FTIR Spectroscopy Data (Characteristic Peaks in cm^{-1})

Compound	O-H Stretch	C-H (Aromatic)	C=C (Aromatic)	C-O Stretch
Sodium o-cresolate	N/A (phenolic proton absent)	~3050	~1600, ~1490	~1250
Sodium m-cresolate	N/A (phenolic proton absent)	~3050	~1600, ~1490	~1250
Sodium p-cresolate	N/A (phenolic proton absent)	~3050	~1600, ~1490	~1250
Sodium phenoxide	N/A (phenolic proton absent)	~3060	~1590, ~1480	~1260
Potassium tert-butoxide	N/A	~2970 (aliphatic)	N/A	~1100

Table 2: ¹H NMR Spectroscopy Data (Chemical Shifts, δ in ppm, DMSO-d₆)

Compound	Aromatic Protons	Methyl/tert-Butyl Protons
Sodium o-cresolate	~6.5 - 7.2	~2.1
Sodium m-cresolate	~6.4 - 7.1	~2.2
Sodium p-cresolate	~6.6 (d), ~6.9 (d)	~2.0
Sodium phenoxide	~6.5 - 7.3[4]	N/A
Potassium tert-butoxide	N/A	~1.3

Table 3: ¹³C NMR Spectroscopy Data (Chemical Shifts, δ in ppm, DMSO-d₆)

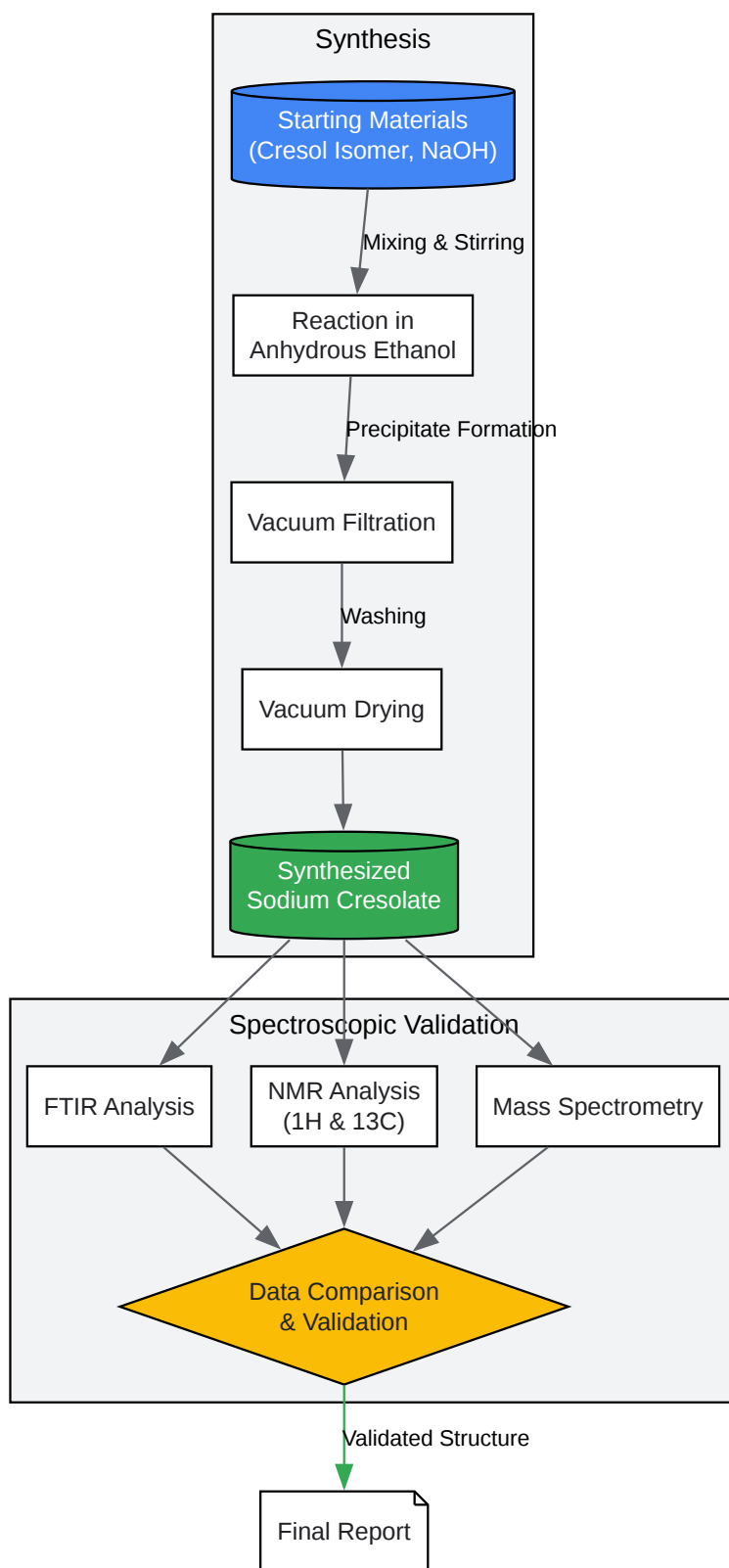
Compound	Aromatic Carbons	Methyl/tert-Butyl Carbons
Sodium o-cresolate	~115-160	~16
Sodium m-cresolate	~110-160	~21
Sodium p-cresolate	~115-160	~20
Sodium phenoxide	~115-165	N/A
Potassium tert-butoxide	N/A	~30 (CH ₃), ~70 (quaternary C)

Table 4: Mass Spectrometry Data (Expected m/z)

Compound	Molecular Formula	[M+H] ⁺	[M+Na] ⁺	[M-H] ⁻
Sodium o-cresolate	C ₇ H ₇ NaO	131.04	153.02	107.05 (cresolate anion)
Sodium m-cresolate	C ₇ H ₇ NaO	131.04	153.02	107.05 (cresolate anion)
Sodium p-cresolate	C ₇ H ₇ NaO	131.04	153.02	107.05 (cresolate anion)
Sodium phenoxide	C ₆ H ₅ NaO	117.03	139.01	93.03 (phenoxide anion)
Potassium tert-butoxide	C ₄ H ₉ KO	113.05	135.03	N/A

Visualization of the Validation Workflow

The following diagram illustrates the logical workflow for the synthesis and spectroscopic validation of **sodium cresolate**.



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Caption: Workflow for the synthesis and spectroscopic validation of **sodium cresolate**.

Conclusion

The validation of synthesized **sodium cresolate** relies on a multi-technique spectroscopic approach. By comparing the FTIR, NMR, and mass spectrometry data of the synthesized product with established data and that of common alternatives, researchers can confidently confirm the identity and purity of their material. The provided protocols and comparative data serve as a valuable resource for ensuring the quality and reliability of synthesized **sodium cresolate** for its intended applications.

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